molecular formula C10H11N3OS B1478113 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol CAS No. 2098003-93-9

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B1478113
CAS No.: 2098003-93-9
M. Wt: 221.28 g/mol
InChI Key: SGGZWTOVFPVYOL-UHFFFAOYSA-N
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Description

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting that they may interact with purine-binding proteins or enzymes.

Mode of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . This suggests that they may interact with their targets in a way that modulates the target’s function, leading to the observed pharmacological effects.

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol may have similar effects.

Biochemical Analysis

Biochemical Properties

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular processes such as growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation . By inhibiting PI3K, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and metabolic profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiazolo-pyridine core is essential for its binding affinity to PI3K, where it forms key hydrogen bonds with the enzyme’s active site residues . This binding inhibits the enzyme’s catalytic activity, leading to downstream effects on cell signaling and gene expression . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse molecular mechanisms of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended periods . It may undergo degradation under certain conditions, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can result in sustained inhibition of PI3K activity and prolonged effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic efficacy . These findings highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile . Additionally, it can affect metabolic flux and alter metabolite levels, contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity . Its distribution is also affected by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its biochemical effects .

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-7-3-5-13(6-7)10-12-8-2-1-4-11-9(8)15-10/h1-2,4,7,14H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGZWTOVFPVYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.